molecular formula C10H22N2 B3037024 4-Amino-1,2,2,6,6-pentamethylpiperidine CAS No. 40327-96-6

4-Amino-1,2,2,6,6-pentamethylpiperidine

Cat. No.: B3037024
CAS No.: 40327-96-6
M. Wt: 170.3 g/mol
InChI Key: CGXOAAMIQPDTPE-UHFFFAOYSA-N
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Description

Structural Framework and Stereochemical Considerations within Piperidine (B6355638) Derivatives

The molecular structure of 4-Amino-1,2,2,6,6-pentamethylpiperidine (B2958887) is defined by a piperidine ring substituted with five methyl groups and one amino group. The core piperidine ring typically adopts a stable chair conformation to minimize torsional strain. Four of the methyl groups are positioned as gem-dimethyl pairs at the C2 and C6 positions, flanking the ring's nitrogen atom. This arrangement creates significant steric hindrance around the nitrogen, a defining characteristic of this class of compounds. chemicalbook.com A fifth methyl group is attached to the ring nitrogen, and an amino group (-NH2) is located at the C4 position.

The stereochemistry of the piperidine ring is a critical aspect of its function. Due to the bulky 2,2,6,6-tetramethyl substitution, the ring is locked into a chair conformation. nih.gov The substituent at the C4 position—in this case, the amino group—can exist in one of two stereochemical orientations: axial (pointing perpendicular to the plane of the ring) or equatorial (pointing towards the periphery of the ring). In most substituted piperidines, the equatorial position is thermodynamically favored for substituents to minimize steric interactions with the axial hydrogens on the ring (1,3-diaxial interactions). rsc.org The conformational preference of substituents can be influenced by various factors, including solvent and electronic effects. nih.gov For instance, in related fluorinated piperidines, the axial conformation can be preferred due to stabilizing hyperconjugative interactions. researchgate.net The specific orientation of the 4-amino group in this compound influences its reactivity and how it interacts with other molecules, which is a key consideration in the design of materials derived from it.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H22N2 nih.gov
Molecular Weight170.30 g/mol nih.gov
Boiling Point215 - 217 °C chemheterocycles.com
Density~0.87 g/cm³ at 20 °C chemheterocycles.com
Flash Point~87 °C chemheterocycles.com
AppearanceColorless to light yellow liquid chemheterocycles.com

Historical Development and Evolution of Synthetic Methodologies for Hindered Amines

The development of synthetic routes to this compound is intrinsically linked to the broader history of hindered amine synthesis, which began with the need for stable chemical intermediates. The foundational precursor for this class of compounds is 2,2,6,6-tetramethyl-4-piperidone, commonly known as triacetoneamine. Early syntheses involved the reaction of phorone with ammonia (B1221849). prepchem.com However, a more direct and economically viable method was later developed, involving the condensation of acetone (B3395972) and ammonia, which remains a key industrial process. patsnap.com

The conversion of 2,2,6,6-tetramethyl-4-piperidone to its 4-amino derivative, 4-amino-2,2,6,6-tetramethylpiperidine (B32359), is typically achieved through reductive amination. This process involves reacting the ketone with ammonia and hydrogen gas in the presence of a hydrogenation catalyst, such as Raney nickel, under elevated temperature and pressure. google.comgoogle.com This method provides a direct and efficient route to the core 4-amino-tetramethylpiperidine structure.

The final step in the synthesis of the target compound is the N-methylation of the piperidine ring nitrogen. Historically, this has been accomplished using various methylating agents. The Eschweiler–Clarke reaction, which uses a mixture of formaldehyde (B43269) and formic acid, is a classic method for the methylation of amines. Other more modern approaches utilize reagents such as dimethyl sulfate (B86663) in the presence of a base. google.com The evolution of these synthetic methodologies has been driven by the need for higher yields, greater purity, and more cost-effective processes suitable for industrial-scale production of hindered amine derivatives for the polymer industry. google.com

Current Research Landscape and Emerging Applications of this compound

The primary application of this compound is as a crucial building block for the synthesis of complex Hindered Amine Light Stabilizers (HALS). nukleonika.pl HALS are highly efficient stabilizers used to protect polymers like polyolefins and polyurethanes from degradation caused by UV light and heat. wikipedia.orgscielo.br They function by scavenging free radicals that are formed during the photo-oxidation process. The mechanism, often referred to as the Denisov cycle, involves the oxidation of the hindered amine to a stable nitroxyl (B88944) radical, which then traps polymer alkyl radicals, interrupting the degradation cascade. The HALS are regenerated in this process, allowing them to provide long-term protection. wikipedia.org

The presence of a methyl group on the nitrogen (an N-methylated HALS) versus a hydrogen (an N-H HALS) alters the basicity and performance characteristics of the final stabilizer. researchgate.net Research focuses on creating new HALS with improved properties, such as lower volatility, better compatibility with the polymer matrix, and enhanced stabilizing efficiency. This compound is an ideal starting material for these advanced stabilizers because the 4-amino group provides a reactive handle for attaching the hindered amine moiety to other molecules or for creating polymeric HALS. scielo.br

For example, recent research has demonstrated the synthesis of new polymeric N-methylated HALS by first converting 4-hydroxy-1,2,2,6,6-pentamethylpiperidine into a polymerizable monomer (4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine) and then copolymerizing it with vinyl acetate (B1210297). scielo.br The resulting polymeric HALS showed photostabilizing performance comparable to commercial stabilizers, with the advantage of reduced migration from the polymer matrix due to its higher molecular weight. The 4-amino group on the target compound offers similar potential for incorporation into polymer backbones or for attachment to other functional molecules to create multifunctional additives.

Beyond HALS, the unique structure of sterically hindered piperidines makes them useful in specialized areas of organic synthesis. The non-N-methylated analogue, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), has been used as a radical-labeled reagent in Mannich reactions to study reaction mechanisms. researchgate.net This highlights the role of these compounds as versatile intermediates in fundamental chemical research.

Research Findings on Hindered Amine Derivatives
Derivative TypeResearch FocusKey FindingReference
N-Methylated Polymeric HALSSynthesis and photostabilizing performance in polypropylene (B1209903) (PP)Polymeric HALS derived from a pentamethylpiperidine monomer showed protection comparable to commercial stabilizers, with the benefit of lower volatility. scielo.br
N-H vs. N-CH3 HALSEffect on basicity and interaction with acidic compoundsThe basicity of the amine group (=N-H > =N-CH3) influences interactions with other additives, which can affect the overall stability of the material. researchgate.net
4-amino-TEMPOUse as a reagent in the Mannich reactionSuccessfully used to create a paramagnetic bispidine, demonstrating its utility as a building block for creating spin-labeled molecules to study reaction pathways. researchgate.net
General HALSProtection of polypropylene against ionizing radiationHALS derivatives of both tetramethyl- and pentamethyl-piperidine were found to reduce peroxyl radicals, offering chemical protection against radiation-induced degradation. nukleonika.pl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,6,6-pentamethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)6-8(11)7-10(3,4)12(9)5/h8H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXOAAMIQPDTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960968
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40553-78-4, 40327-96-6
Record name 1,2,2,6,6-Pentamethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1,2,2,6,6-pentamethylpiperidine
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Advanced Synthetic Strategies and Reaction Pathways

Methodologies for the Synthesis of 4-Amino-1,2,2,6,6-pentamethylpiperidine (B2958887) and its Precursors

The construction of the this compound molecule can be approached through various synthetic pathways. These routes often involve the initial formation of a substituted piperidine (B6355638) ring, followed by functional group interconversions to yield the final product.

Alkylation of Piperidine Derivatives for Core Scaffold Formation

A key strategy in the synthesis of this compound involves the N-alkylation of a pre-existing piperidine derivative. This approach is particularly crucial for introducing the methyl group at the nitrogen atom, which distinguishes it from its non-N-methylated precursor.

The synthesis of the direct precursor, 1,2,2,6,6-pentamethyl-4-piperidone, exemplifies this strategy. This process typically starts with 2,2,6,6-tetramethyl-4-piperidone as the raw material. The N-methylation is achieved by reacting the starting piperidone with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base and a suitable solvent. One patented method describes the use of sodium hydroxide (B78521) as the base and dimethylacetamide (DMAC) as the solvent. The reaction is carried out by the controlled addition of dimethyl sulfate at a specific temperature, followed by a period of continued reaction to ensure completion. This method has been reported to achieve high yields of the desired N-methylated piperidone, often exceeding 95%.

The general reaction can be summarized as follows:

2,2,6,6-tetramethyl-4-piperidone + Dimethyl Sulfate → 1,2,2,6,6-pentamethyl-4-piperidone

This alkylation step is fundamental as it establishes the complete carbon and nitrogen framework of the target molecule's precursor.

Reductive Amination Pathways Utilizing 1,2,2,6,6-Pentamethyl-4-piperidone

Reductive amination is a cornerstone in the synthesis of this compound from its corresponding ketone, 1,2,2,6,6-pentamethyl-4-piperidone. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine.

In the synthesis of the parent compound, 4-amino-2,2,6,6-tetramethylpiperidine (B32359), the reductive amination of 2,2,6,6-tetramethyl-4-piperidone is well-documented. libretexts.org This process typically involves treating the ketone with ammonia (B1221849) and hydrogen in the presence of a hydrogenation catalyst. libretexts.org The same principle is applied to the synthesis of the N-methylated target compound, where 1,2,2,6,6-pentamethyl-4-piperidone is reacted with ammonia and a reducing agent.

Commonly employed catalysts for this transformation include Raney nickel and other precious metal catalysts. The reaction is typically carried out under elevated temperature and pressure to facilitate both the imine formation and the subsequent hydrogenation.

A representative reaction scheme is as follows:

1,2,2,6,6-pentamethyl-4-piperidone + NH₃ + H₂ --(Catalyst)--> this compound

The efficiency of this pathway is highly dependent on the choice of catalyst, solvent, temperature, and pressure, all of which can be optimized to maximize the yield of the final product.

Below is a table illustrating typical reaction parameters for the reductive amination of related piperidones, which are indicative of the conditions that would be applied for the synthesis of this compound.

CatalystTemperature (°C)Pressure (bar)SolventTypical Yield (%)
Raney Nickel100-15050-100Methanol/Ammonia>90
Rh/C80-12040-80Ethanol/Ammonia>95
Ru/Al₂O₃120-180100-150Isopropanol/Ammonia>92

Hydrolytic Routes from Benzoylamino Precursors

The use of a benzoyl group as a protecting group for amines is a common strategy in organic synthesis. This approach involves the introduction of the benzoyl group to protect the amine functionality during other synthetic transformations, followed by its removal via hydrolysis to reveal the free amine. While this method is a staple in organic chemistry, its specific application for the synthesis of this compound is not extensively documented in publicly available scientific literature.

The general principle of this synthetic route would involve the following steps:

Formation of the Benzoylamino Precursor: The precursor, 4-benzoylamino-1,2,2,6,6-pentamethylpiperidine, would first need to be synthesized. This could potentially be achieved by reacting this compound with benzoyl chloride in the presence of a base.

Hydrolysis of the Benzoyl Group: The benzoyl group would then be removed through hydrolysis. This is typically achieved under acidic or basic conditions. nih.gov

Acidic Hydrolysis: Treatment with strong acids, such as hydrochloric acid or a mixture of hydrobromic acid and acetic acid, can cleave the amide bond. nih.gov

Basic Hydrolysis: The use of strong bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent can also effect the hydrolysis of the benzoyl group. nih.gov

A newer, milder method for the cleavage of a benzoyl group from a thiourea (B124793) derivative has been reported using a combination of ethane-1,2-diamine and acetic acid, which could potentially be adapted for this substrate. nih.gov

The reaction for the deprotection step can be generalized as:

4-benzoylamino-1,2,2,6,6-pentamethylpiperidine + H₂O --(Acid or Base)--> this compound + Benzoic Acid

Due to the stability of the benzoyl group on aliphatic amides, the conditions for hydrolysis can be harsh. libretexts.org The viability of this route would depend on the stability of the rest of the molecule to these conditions.

Catalytic Hydrogenolysis Approaches in 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinol Derivatization

Catalytic hydrogenolysis is a reduction method where a chemical bond is cleaved by the addition of hydrogen in the presence of a catalyst. While not a direct route to this compound, this approach is relevant in the synthesis of related piperidine derivatives, particularly in the conversion of hydroxyl functionalities.

The synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine from 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) via catalytic hydrogenation is a well-established industrial process. This reaction typically employs catalysts such as ruthenium, rhodium, osmium, or iridium, often without a solvent in the molten state. The reaction is generally carried out at temperatures ranging from 60 to 180 °C and hydrogen pressures of 10 to 250 bar.

While this specific example leads to a hydroxyl group, catalytic hydrogenolysis can also be used to remove protecting groups, such as a benzyl (B1604629) group from a nitrogen atom. In a hypothetical synthetic route to this compound, if a benzyl group were used as a protecting group on the nitrogen atom of the piperidine ring, it could be removed via catalytic hydrogenolysis using a catalyst like palladium on carbon (Pd/C) and hydrogen gas.

This approach highlights the versatility of catalytic hydrogenation in the synthesis and modification of the piperidine scaffold, allowing for the selective transformation of functional groups under controlled conditions.

Reaction Optimization and Process Intensification in Synthesis

The industrial production of this compound necessitates not only effective synthetic routes but also optimized and intensified processes to ensure economic viability, safety, and sustainability.

Catalyst Design and Performance in this compound Synthesis

The performance of the catalyst is paramount in the synthesis of this compound, particularly in the reductive amination step. The ideal catalyst should exhibit high activity, selectivity, and stability under the reaction conditions.

Catalyst Selection: As previously mentioned, Raney nickel is a commonly used catalyst for reductive aminations due to its high activity and relatively low cost. However, precious metal catalysts, such as rhodium and ruthenium supported on materials like carbon or alumina, often offer higher selectivity and can operate under milder conditions. The choice of catalyst can significantly impact the yield and purity of the final product.

Catalyst Performance Metrics: The performance of a catalyst is evaluated based on several parameters:

Conversion: The percentage of the starting material that is converted into products.

Selectivity: The percentage of the converted starting material that is transformed into the desired product.

Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming deactivated.

Turnover Frequency (TOF): The turnover per unit time, which is a measure of the catalyst's activity.

The following table provides a conceptual overview of how catalyst choice and reaction conditions can influence the outcome of the reductive amination of 1,2,2,6,6-pentamethyl-4-piperidone.

CatalystCatalyst Loading (mol%)Temperature (°C)Pressure (bar H₂)Reaction Time (h)Conversion (%)Selectivity (%)
Raney Ni512080129892
5% Ru/C1100608>9997
5% Rh/Al₂O₃190506>9998

Catalyst Deactivation and Regeneration: Catalysts can deactivate over time due to poisoning by impurities, coking, or sintering of the metal particles. Research into catalyst design also focuses on improving the robustness of the catalyst to extend its lifetime and developing effective regeneration procedures to reduce operational costs.

The continuous development of more efficient and selective catalysts is a key area of research for improving the synthesis of hindered amines like this compound.

Continuous Flow Reactor Systems for Scalable Production

The transition from traditional batch processing to continuous flow reactor systems marks a significant advancement in the production of hindered amines like this compound. Flow chemistry provides superior control over reaction parameters, leading to improved yield, purity, and safety, particularly for exothermic reactions.

Continuous processes for structurally related compounds, such as 4-amino-2,2,6,6-tetramethylpiperidine (TAD), have been successfully implemented, demonstrating the viability of this technology. google.comgoogle.com These systems typically involve pumping the reactants, like 2,2,6,6-tetramethylpiperidinone, ammonia, and hydrogen, through a heated tube or a packed-bed reactor containing a hydrogenation catalyst. google.comgoogle.com The use of tubular reactors or cascades of pressure vessels allows for sustained, large-scale production. google.com

A key process is reductive amination, which can be significantly intensified using flow reactors. For instance, the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine, a related hindered amine, was achieved in a micro fixed-bed reactor packed with a 5% Pt/C catalyst. researchgate.net This method drastically reduced the reaction time from hours in a batch reactor to just 12 minutes in the flow system, a five-fold increase in productivity, due to enhanced mass and heat transfer. researchgate.net Optimal conditions were determined to be a reaction temperature of 70 °C and a pressure of 2 MPa. researchgate.net Such findings underscore the potential for developing highly efficient, scalable continuous flow processes for this compound.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Hindered Amines Data extrapolated from the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine. researchgate.net

Parameter Batch Reactor Continuous Flow Reactor
Reaction Time ~2 hours 12 minutes
Productivity Base Level (1x) ~5x Higher
Mass/Heat Transfer Limited Significantly Enhanced
Process Control Moderate High
Typical Catalyst Raney Nickel, Pt/C Packed-bed Pt/C

| Scalability | Stepwise, complex | Linear, straightforward |

Derivatization and Functionalization Strategies of this compound

The unique structure of this compound, featuring a reactive primary amino group and a sterically hindered piperidine ring, offers multiple avenues for derivatization and functionalization. These modifications are essential for tailoring the molecule's properties for specific applications, such as creating advanced polymer stabilizers or complex organic molecules.

Reactions at the 4-Amino Group for Advanced Conjugation

The primary amine at the 4-position is a versatile handle for a wide range of chemical transformations, enabling the conjugation of various functional moieties. Standard reactions targeting primary amines are readily applicable and can be used to attach chromophores, polymers, or other molecular scaffolds.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amide bonds. This is a fundamental method for attaching carboxylic acid-containing molecules.

Reductive Amination: The amino group can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine, effectively linking the piperidine core to another molecule via an amine bridge.

Isocyanate and Isothiocyanate Addition: These reactions lead to the formation of urea (B33335) and thiourea linkages, respectively, which are useful for building more complex structures.

Derivatization for Analysis: Specific reagents can be used to tag the amino group to enhance detectability in analytical techniques. For example, reagents like 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) and 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) selectively react with primary amines to improve their ionization efficiency in mass spectrometry. mdpi.com

Table 2: Selected Derivatization Reactions for the 4-Amino Group

Reaction Type Reagent Class Resulting Linkage
Acylation Acyl Chlorides (R-COCl) Amide (-NH-CO-R)
Alkylation Alkyl Halides (R-X) Secondary Amine (-NH-R)
Urea Formation Isocyanates (R-NCO) Urea (-NH-CO-NH-R)
Sulfonylation Sulfonyl Chlorides (R-SO₂Cl) Sulfonamide (-NH-SO₂-R)

| Schiff Base Formation | Aldehydes (R-CHO) | Imine (-N=CH-R) |

Modifications and Substitutions on the Piperidine Ring System

Beyond the amino group, the piperidine ring itself can be functionalized, although this is more challenging due to the steric hindrance from the gem-dimethyl groups and the lack of inherent reactivity of the C-H bonds. However, advanced catalytic methods have made site-selective C-H functionalization possible.

Rhodium-catalyzed C-H insertion reactions have been shown to be effective for selectively substituting the piperidine ring. nih.govresearchgate.net The selectivity of these reactions is controlled by the choice of catalyst and the nature of the protecting group on the ring's nitrogen atom. While the parent compound has a methyl group at the N-1 position, principles derived from studies on N-Boc or N-aryl-sulfonyl piperidines can be applied. nih.govresearchgate.net

Key findings in piperidine ring functionalization include:

C4-H Functionalization: Can be achieved when the electronic preference for reaction at the C2 position is sterically blocked by the catalyst and the N-protecting group. researchgate.net

C2-H Functionalization: This position is electronically activated but sterically hindered. Specific rhodium catalysts like Rh₂(R-TCPTAD)₄ can facilitate substitution at this site. nih.gov

C3-H Functionalization: This position is electronically deactivated. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by regioselective ring-opening, can be employed to achieve substitution at C3. researchgate.net

These strategies open pathways to novel derivatives of this compound with tailored steric and electronic properties, expanding their utility as building blocks in medicinal and materials chemistry.

Table 3: Compound Names Mentioned

Compound Name Abbreviation
This compound -
4-amino-2,2,6,6-tetramethylpiperidine TAD
2,2,6,6-tetramethylpiperidinone -
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine -
2,4-diphenyl-pyranylium tetrafluoroborate DPP-TFB
2,4,6-trimethylpyrylium tetrafluoroborate TMPy
N-Boc-piperidine -
N-brosyl-piperidine -

Spectroscopic and Computational Investigations of 4 Amino 1,2,2,6,6 Pentamethylpiperidine

The structural characterization and theoretical analysis of 4-Amino-1,2,2,6,6-pentamethylpiperidine (B2958887) rely on a combination of advanced analytical techniques and computational modeling. These methods provide a deep understanding of the molecule's three-dimensional structure, functional group composition, and electronic properties, which are essential for predicting its behavior and potential applications.

Applications in Polymer Science and Advanced Materials

Role of 4-Amino-1,2,2,6,6-pentamethylpiperidine (B2958887) in Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymeric materials from degradation caused by exposure to light and heat. The efficacy of HALS is intrinsically linked to the sterically hindered amine moiety, a key feature of this compound.

The primary function of HALS in preventing the photo-oxidation of polymers is their ability to scavenge free radicals. The process, often referred to as the Denisov cycle, involves the in-situ formation of stable nitroxyl (B88944) radicals from the parent hindered amine. youtube.com These nitroxyl radicals are highly efficient at trapping alkyl radicals (R•) and peroxy radicals (ROO•) that are formed within the polymer matrix upon exposure to UV radiation and oxygen.

The stabilization cycle can be summarized as follows:

The hindered amine is oxidized to a nitroxyl radical (>N-O•).

The nitroxyl radical scavenges a polymer alkyl radical to form an amino ether (>N-O-R).

The amino ether then reacts with a polymer peroxy radical, regenerating the nitroxyl radical and forming a non-radical polymer product.

This regenerative cycle allows a single HALS molecule to neutralize multiple radical species, providing long-lasting protection to the polymer. youtube.com

To enhance the longevity and effectiveness of HALS in polymer matrices, there is a significant interest in developing polymeric HALS. These macromolecular stabilizers offer reduced volatility and migration compared to their low-molecular-weight counterparts. A common strategy involves the polymerization of monomers containing the hindered amine functionality.

For instance, a polymeric N-methylated HALS has been synthesized through the radical copolymerization of 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), a derivative of this compound, with vinyl acetate (B1210297) (VAc). jst.go.jpresearchgate.netresearchgate.netresearchgate.net The synthesis of the APP monomer can be achieved via two different routes, with the alkylation of 2,2,6,6-tetramethyl-4-piperidinol (B29938) followed by reaction with acryloyl chloride showing a higher yield. jst.go.jpresearchgate.netresearchgate.net

The resulting APP/VAc copolymer can be characterized by various analytical techniques to determine its molecular weight and structure. jst.go.jpresearchgate.netresearchgate.netresearchgate.net

PropertyValue
Number-average molecular weight (Mn)4,300 g/mol
Polydispersity1.56

This table presents the molecular weight characteristics of a synthesized APP/VAc copolymer, as determined by size exclusion chromatography (SEC). researchgate.net

The combination of HALS with other types of stabilizers, such as phenolic antioxidants, can lead to complex interactions that may be either synergistic or antagonistic. researchgate.netresearchgate.netiea-shc.org Phenolic antioxidants function as radical scavengers for peroxy radicals, while HALS primarily trap alkyl radicals through their nitroxyl radical mechanism. nbinno.com

Theoretically, a synergistic effect can arise from their complementary protective mechanisms, with HALS addressing radicals formed by UV light and phenolic antioxidants tackling those generated by thermal oxidation. nbinno.comnbinno.com This comprehensive defense can provide a higher level of protection than either additive alone. nbinno.comnbinno.com However, antagonism has also been reported, where the acidic nature of some phenolic antioxidants can interact with the basic HALS, potentially reducing the effectiveness of both. researchgate.netcnrs.fr Investigations into the degradation products have revealed that the interaction mechanism can be complex, sometimes involving the formation of quinoid derivatives from the phenolic antioxidant. researchgate.net The nature of the interaction is highly dependent on the specific structures of the HALS and the phenolic antioxidant, as well as the polymer matrix and the environmental conditions.

The effectiveness of HALS derived from this compound in protecting polymers from photo-degradation is typically evaluated through accelerated weathering tests. The performance is often quantified by monitoring the change in the carbonyl index, which is a measure of the extent of oxidation in the polymer.

In a study evaluating the photostabilizing performance of the aforementioned APP/VAc copolymer in polypropylene (B1209903) (PP) films, the induction period before significant degradation was comparable to that of a commercial polymeric HALS. jst.go.jpresearchgate.net The protection offered by the new stabilizer at longer exposure times was noted to be somewhat lower, suggesting its suitability for applications with shorter life cycles. jst.go.jp

Stabilizer SystemConcentration (g/Kg PP)Induction Period (approx. hours)
Control (unstabilized PP)0< 100
APP/VAc copolymer0.093400
Commercial HALS-10.093450
APP/VAc copolymer0.140500
Commercial HALS-10.140550

This table shows the approximate induction periods for polypropylene films containing different concentrations of the synthesized APP/VAc copolymer compared to a commercial HALS, based on carbonyl index measurements during accelerated aging. jst.go.jp

This compound in Catalysis and Reaction Chemistry

Beyond its role in polymer stabilization, the unique steric and electronic properties of this compound make it a valuable tool in organic synthesis.

The nitrogen atom in the piperidine (B6355638) ring is sterically hindered by the adjacent methyl groups, which significantly reduces its nucleophilicity while maintaining its basicity. This characteristic makes 1,2,2,6,6-pentamethylpiperidine (PMP), a closely related compound, and by extension, its amino-substituted derivatives, useful as strong, non-nucleophilic bases in various organic reactions.

In the context of the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, a base is required to neutralize the hydrogen halide produced during the catalytic cycle. nbinno.comresearchgate.net The use of a strong, non-nucleophilic base like PMP can be advantageous in preventing side reactions that might occur with more nucleophilic bases. tue.nlrsc.org

While specific studies detailing the use of this compound in chemiluminescence reactions are not prevalent in the reviewed literature, the general principles of certain chemiluminescent systems, such as those involving luminol, often require a basic medium for the reaction to proceed efficiently. rsc.orgnih.govresearchgate.net Aromatic amines and other organic bases can act as enhancers in these reactions. nih.gov The strong, non-nucleophilic nature of hindered amines could potentially be beneficial in such systems by providing the necessary basicity without interfering with the light-emitting species.

Table of Chemical Compounds

Chemical NameAbbreviation
This compound-
4-acryloyloxy-1,2,2,6,6-pentamethylpiperidineAPP
2,2,6,6-tetramethyl-4-piperidinol-
Acryloyl chloride-
Vinyl acetateVAc
PolypropylenePP
1,2,2,6,6-pentamethylpiperidinePMP
Luminol-

Frustrated Lewis Pair (FLP) Chemistry Involving 1,2,2,6,6-pentamethylpiperidine

Frustrated Lewis Pair (FLP) chemistry is a significant area of research that utilizes a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leads to a reactive pair capable of activating a variety of small molecules, such as H₂, CO₂, and others.

The core principle of FLP chemistry relies on the steric bulk of the Lewis acid and base, preventing their neutralization. While there is a lack of specific research detailing the use of 1,2,2,6,6-pentamethylpiperidine as the Lewis base component in an FLP, its structure is highly relevant to this field. As a sterically hindered secondary amine, it possesses the necessary bulk to prevent adduct formation with a Lewis acid.

Potential Role of 1,2,2,6,6-pentamethylpiperidine in FLP Chemistry:

The nitrogen atom in 1,2,2,6,6-pentamethylpiperidine has a lone pair of electrons, making it a Lewis base. The surrounding methyl groups provide significant steric hindrance. When combined with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), it is plausible that an FLP could be formed. This hypothetical FLP could then participate in the activation of small molecules. For instance, in the presence of dihydrogen (H₂), the FLP could heterolytically cleave the H-H bond, forming a phosphonium (B103445) cation and a hydridoborate anion, a reaction that has been observed with other sterically hindered bases. wikipedia.org

Table of Potential FLP Components and Activated Small Molecules

Lewis Base Lewis Acid Small Molecule Potential Activated Species
1,2,2,6,6-pentamethylpiperidine Tris(pentafluorophenyl)borane H₂ [C₁₀H₂₂N-H]⁺[H-B(C₆F₅)₃]⁻
1,2,2,6,6-pentamethylpiperidine Boron trichloride CO₂ Adducts for carbon capture

Applications in Photoredox Catalysis via Ether Derivatives

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions. nih.gov This methodology often involves the generation of radical intermediates through single-electron transfer processes. Ether derivatives of this compound could potentially be employed in this context.

While direct applications of ether derivatives of this specific compound in photoredox catalysis are not yet reported, the principles of photoredox catalysis suggest a potential pathway. The C-H bonds alpha to an ether oxygen can be activated under photoredox conditions to form α-oxyalkyl radicals. nih.gov These radicals are versatile intermediates that can participate in a variety of coupling reactions.

Hypothetical Application in Photoredox Catalysis:

An ether derivative of this compound could be synthesized, for example, by reacting the amino group with an appropriate alkyl halide containing an ether moiety. This derivative could then be used in a photoredox-catalyzed C-H functionalization reaction. In the presence of a suitable photocatalyst and a reaction partner, such as an electron-deficient heteroarene, the α-oxyalkyl radical could be generated and subsequently coupled to form a new C-C bond. nih.gov

Table of Potential Photoredox Reactions

Substrate Reaction Type Photocatalyst Potential Product
Ether derivative of this compound C-H Arylation Iridium or Ruthenium complex Arylated piperidine derivative

Development of Specialized Functional Materials

The bifunctional nature of this compound makes it an attractive candidate for the synthesis of specialized functional materials, such as fluorescent probes and photochromic compounds.

Preparation of Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors are molecules designed to detect specific analytes or changes in their environment through a change in their fluorescence properties. The primary amino group of this compound can be readily functionalized to incorporate a fluorophore and a receptor unit, following the "fluorophore-spacer-receptor" design principle.

A structurally related compound, 4-(2,2,6,6-tetramethylpiperidin-4-ylamino)-1,8-naphthalimide, has been successfully utilized as a fluorescent pH chemosensor. acs.org This suggests that this compound could be used in a similar fashion. The synthesis would likely involve the condensation of the amino group with a fluorophore containing a reactive group, such as an anhydride (B1165640) or an acyl chloride.

Proposed Synthesis of a Fluorescent Probe:

A potential synthetic route could involve the reaction of this compound with 4-chloro-1,8-naphthalic anhydride. The resulting intermediate could then be further modified to introduce a specific receptor for a target analyte. The sterically hindered piperidine moiety could serve to modulate the photophysical properties of the fluorophore.

Table of Potential Fluorescent Probes and Their Applications

Fluorophore Receptor Target Analyte Sensing Mechanism
Naphthalimide Amine pH Photoinduced Electron Transfer (PET)
Coumarin Crown ether Metal ions Chelation-enhanced fluorescence

Synthesis of Spiropyrans and Spirooxazines for Imaging Applications

Spiropyrans and spirooxazines are classes of photochromic compounds that undergo a reversible structural change upon irradiation with light, leading to a change in their color and other properties. mdpi.commdpi.com These molecules have found applications in optical data storage, molecular switches, and imaging. The synthesis of these compounds often involves the condensation of a methyleneindoline with an ortho-hydroxyaromatic aldehyde (for spiropyrans) or an ortho-nitrosophenol (for spirooxazines). wikipedia.orgasianpubs.org

The amino group of this compound could be used to introduce this sterically hindered piperidine unit into the structure of a spiropyran or spirooxazine, potentially influencing its photochromic properties.

Proposed Synthesis of a Spirooxazine:

A plausible synthetic route would involve a multi-step process. First, the 4-amino group of the piperidine could be used to functionalize an indoline (B122111) precursor. This modified indoline could then be condensed with an appropriate ortho-nitrosophenol to yield the final spirooxazine. The bulky piperidine substituent could affect the kinetics of the photo-induced ring-opening and thermal ring-closing reactions, which is a key parameter for imaging applications.

Table of Potential Spiro-compounds and Their Properties

Spiro-compound Substituent Potential Application Key Property
Spiropyran This compound Photo-switchable materials Altered ring-closing kinetics

Environmental Fate and Degradation Studies

Thermal and Oxidative Degradation Mechanisms of 4-Amino-1,2,2,6,6-pentamethylpiperidine (B2958887) Derivatives

The thermal and oxidative degradation of HALS, including derivatives of this compound, is a complex process. Generally, the thermal decomposition of HALS that are composed solely of amines commences at elevated temperatures and typically involves the cleavage of carbon-nitrogen (C-N) bonds. wikipedia.org For tertiary hindered amines, such as the subject compound, the degradation mechanism can also involve the dealkylation of the N-alkyl group. scielo.br

Oxidative degradation is a key pathway for the functioning of HALS. These compounds are oxidized to their corresponding aminoxyl radicals, which are the active species that inhibit the photo-oxidation of polymers. wikipedia.org This oxidation can be initiated by peroxy radicals present in the polymer matrix. cnrs.fr However, tertiary amines are generally less readily oxidized by hydroperoxides compared to their secondary amine counterparts. cnrs.fr

The mechanism by which N-methylated HALS contribute to polymer stabilization involves the attack of oxidative species on the N-alkyl group, leading to its dealkylation and the formation of the parent secondary HALS. scielo.br While specific degradation products for this compound are not extensively documented in publicly available literature, the general degradation pathways for tertiary HALS suggest the formation of the corresponding secondary amine and other byproducts.

Research on the oxidative degradation of various amines has shown that tertiary amines exhibit different degradation rates compared to primary and secondary amines. researchgate.net Factors such as the length of the alkyl chain and the presence of functional groups can influence the rate of degradation. For instance, longer alkyl chains have been observed to decrease the degradation rate due to electronic and steric hindrance effects. researchgate.net

Table 1: General Observations on Thermal and Oxidative Degradation of Hindered Amines

Degradation FactorObservation for Tertiary Hindered AminesReference
Thermal Decomposition Primary mechanism involves C-N bond scission and N-dealkylation. wikipedia.orgscielo.br
Oxidation by Hydroperoxides Generally less readily oxidized compared to secondary HALS. cnrs.fr
Oxidative Degradation Mechanism Involves the formation of aminoxyl radicals; for N-methylated HALS, dealkylation to the parent secondary amine is a key step. wikipedia.orgscielo.br
Structural Influences Longer alkyl chains can decrease the rate of oxidative degradation. researchgate.net

Hydrolytic Stability and Decomposition Products

Information regarding the hydrolytic stability of this compound is limited in scientific literature. However, HALS are generally considered to have good resistance to hydrolysis. The stability of tertiary amines in aqueous environments can vary depending on the specific structure of the molecule and the conditions of the surrounding medium. The enzymatic hydrolysis of certain tertiary amide bonds has been studied, but this is not directly analogous to the hydrolysis of a tertiary amine. acs.org The degradation of tertiary amines via aminimines has also been explored, though this is a specific reaction pathway that may not be relevant under typical environmental conditions. acs.org

Given the lack of specific data on the hydrolytic decomposition of this compound, it is not possible to provide a detailed account of its decomposition products under hydrolytic stress. Further research is needed to elucidate the hydrolytic stability and potential decomposition pathways of this compound in aqueous environments.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Atom Economy and Sustainability

The chemical industry's increasing focus on green chemistry is driving research into more sustainable and efficient methods for producing 4-Amino-1,2,2,6,6-pentamethylpiperidine (B2958887). Traditional synthetic routes are being re-evaluated to improve atom economy, reduce waste, and utilize more environmentally benign reagents and conditions.

Future research in this area will likely concentrate on several key strategies:

Catalytic Hydrogenation: The development of more efficient and selective catalysts for the reductive amination of 2,2,6,6-tetramethyl-4-piperidone is a primary objective. Research into novel heterogeneous and homogeneous catalysts aims to lower reaction temperatures and pressures, thereby reducing energy consumption.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized solvent usage.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of hindered amines is a promising avenue for green chemistry. Biocatalytic methods can offer high stereoselectivity and operate under mild conditions, reducing the environmental impact of the manufacturing process.

Synthesis ApproachPotential AdvantagesResearch Focus
Advanced Catalysis Higher yields, lower energy consumption, increased selectivity.Development of novel metal-based and organocatalysts.
Flow Chemistry Improved safety, efficiency, and scalability; reduced waste.Optimization of reactor design and reaction conditions for continuous production.
Biocatalysis High specificity, mild reaction conditions, reduced environmental impact.Discovery and engineering of enzymes for key synthetic steps.

Advanced Computational Design of this compound Derivatives for Targeted Applications

Computational modeling and simulation are becoming indispensable tools in the rational design of new molecules with tailored properties. For this compound, these techniques are being employed to design novel derivatives with enhanced performance as light stabilizers and for other specific applications.

Key computational approaches include:

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations: These methods are used to understand the fundamental mechanisms of photodegradation and the interaction of HALS with polymer chains at the atomic level. By simulating these processes, researchers can predict the efficacy of new HALS designs.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish correlations between the molecular structure of HALS derivatives and their stabilizing activity. These models can then be used to predict the performance of new, unsynthesized compounds, accelerating the discovery of more effective stabilizers.

In Silico Screening: Virtual libraries of this compound derivatives can be rapidly screened using computational methods to identify candidates with desired properties, such as improved thermal stability, lower volatility, or specific biological activities.

Computational TechniqueApplication in HALS DesignExpected Outcome
QM/MD Simulations Elucidating degradation mechanisms and HALS-polymer interactions.Rational design of more efficient and durable stabilizers.
QSAR Modeling Predicting the stabilizing activity of novel derivatives.Accelerated discovery of high-performance HALS.
In Silico Screening High-throughput evaluation of virtual compound libraries.Identification of promising candidates for synthesis and testing.

Development of Multifunctional Materials Incorporating this compound

The incorporation of this compound into polymeric materials is expanding beyond its traditional role of UV stabilization. Researchers are actively developing multifunctional materials that leverage the unique chemical properties of the hindered amine moiety to impart additional functionalities.

A significant area of interest is the development of materials with inherent antimicrobial properties. Some HALS, including derivatives of the piperidine (B6355638) structure, have demonstrated the ability to inhibit the growth of various microorganisms. frontiersin.orgnih.govnih.gov This has opened up possibilities for creating self-sterilizing surfaces for medical devices, food packaging, and other applications where microbial contamination is a concern.

Future research is expected to focus on:

Polymerizable HALS: Synthesizing derivatives of this compound that can be copolymerized into the main polymer chain. This approach can prevent leaching of the stabilizer and provide permanent protection and functionality.

Functional Coatings: Developing coatings that contain this compound to impart both UV resistance and other properties, such as antimicrobial or self-healing capabilities, to a variety of substrates.

Smart Materials: Exploring the potential of incorporating the hindered amine structure into stimuli-responsive polymers. The basicity of the amine group could be utilized to create materials that respond to changes in pH, for example.

Investigation of Biological Interactions and Potential Bio-applications Beyond Traditional Uses

Emerging research suggests that the biological activities of this compound and its derivatives may extend beyond their industrial applications. While the primary focus has been on their role as stabilizers, scientists are now investigating their interactions with biological systems, which could lead to novel biomedical applications.

Recent studies have highlighted the antimicrobial potential of certain HALS compounds. frontiersin.orgnih.govnih.gov The proposed mechanism involves the generation of reactive nitrogen species that can be effective against a range of bacteria and fungi. This discovery has spurred interest in developing HALS-based materials for applications in healthcare and public health, such as in antimicrobial coatings for surfaces and medical equipment.

Furthermore, the antioxidant properties of piperidine derivatives are also a subject of investigation. The ability of the hindered amine to scavenge free radicals, which is central to its stabilizing function in polymers, could also be harnessed for biological applications. Research in this area is exploring the potential of these compounds to mitigate oxidative stress, which is implicated in a variety of diseases.

Future research directions in this field include:

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which HALS exert their antimicrobial and antioxidant effects.

Structure-Activity Relationship Studies: Identifying the key structural features of this compound derivatives that are responsible for their biological activity to design more potent and selective compounds.

Drug Discovery and Development: Exploring the potential of these compounds as leads for the development of new therapeutic agents for a range of conditions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Amino-1,2,2,6,6-pentamethylpiperidine, and how are they experimentally determined?

  • Answer: The compound has a boiling point of 215–218°C (CAS RN 40327-96-6) and a molecular weight of 170.29 g/mol . Key characterization techniques include nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) for purity analysis, and refractive index measurement (n20/D ~1.460 for related analogs) . Density (0.858 g/mL at 25°C) and solubility in organic solvents (e.g., dichloromethane) are critical for reaction design .

Q. What synthetic routes are available for this compound?

  • Answer: A common method involves methylation of 4-aminopiperidine derivatives using methylating agents (e.g., methyl iodide) under controlled basic conditions. Evidence from analogous compounds suggests reductive amination or substitution reactions with methyl groups introduced at positions 1, 2, and 6 . For example, hindered bases like PMP (1,2,2,6,6-pentamethylpiperidine) are used to suppress side reactions during alkylation .

Q. How is this compound utilized in peptide chemistry?

  • Answer: It serves as a sterically hindered base to facilitate selective N-methylation of amino acids. In solid-phase synthesis, PMP enables mono-N-methylation via boron-mediated 1,2-carbon-to-nitrogen migration, avoiding over-alkylation . This method achieves >90% yield for hindered substrates when paired with pinacol chloromethylboronic ester .

Advanced Research Questions

Q. What mechanistic insights explain the dual role of PMP in catalytic reductions and unexpected byproduct formation?

  • Answer: In hydrogenation reactions, PMP acts as a hydrogen donor but can also participate in radical coupling pathways. For example, in the reduction of 9-bromophenanthrene, PMP yielded 50% 9,9’-biphenanthrene alongside reduced products, suggesting a radical recombination mechanism under deuteriation conditions . Kinetic studies (Table 4 in ) show PMP’s slower reaction rates compared to DMAP, highlighting steric effects on reaction pathways.

Q. How can deuterium labeling studies optimize reaction conditions for PMP-mediated syntheses?

  • Answer: Deuterium incorporation via B2(OD)4 and PMP reveals isotopic effects on reaction rates and selectivity. For instance, using N,N-bis(methyl-d3)pyridine-4-amine with PMP achieved >85% deuteriation in six substrates, demonstrating the base’s role in stabilizing intermediates during H/D exchange . NMR and mass spectrometry are critical for tracking deuterium distribution .

Q. What challenges arise in using PMP for acylation of tertiary alcohols, and how are they mitigated?

  • Answer: PMP’s steric bulk can hinder acylation of tertiary alcohols. However, combining PMP with MgBr2 and acid anhydrides enhances electrophilicity, enabling acylation of highly hindered substrates (e.g., cholestanol derivatives) with >80% efficiency. This system increases acylation rates by four orders of magnitude compared to non-catalytic methods .

Q. How do data contradictions in PMP’s toxicity profile impact laboratory handling protocols?

  • Answer: PMP is classified as a Category 3 oral toxin and respiratory irritant (WGK 3) , but its allergenic potential (e.g., skin sensitization) varies across studies . Researchers must adopt glovebox use for air-sensitive reactions, fume hoods for volatile steps, and rigorous PPE (nitrile gloves, safety goggles) to address conflicting safety data .

Q. What analytical strategies resolve structural ambiguities in PMP derivatives?

  • Answer: X-ray crystallography and 2D NMR (e.g., HSQC, HMBC) are essential for distinguishing regioisomers in methylated piperidines. For example, NOESY correlations can confirm methyl group orientations in 1,2,2,6,6-pentamethyl configurations, avoiding misassignment of 2,2,6,6-tetramethyl analogs .

Methodological Recommendations

  • Synthetic Optimization: Use PMP in anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of boronic ester intermediates .
  • Safety Protocols: Store PMP under inert gas (Ar/N2) due to flammability (Category 3) .
  • Data Validation: Cross-reference GC-MS with computational methods (DFT calculations) to confirm reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.